molecular formula C13H13F2NO2 B3232906 tert-butyl 4,5-difluoro-1H-indole-1-carboxylate CAS No. 1346809-17-3

tert-butyl 4,5-difluoro-1H-indole-1-carboxylate

Cat. No.: B3232906
CAS No.: 1346809-17-3
M. Wt: 253.24 g/mol
InChI Key: SJXYZDFTGXUACH-UHFFFAOYSA-N
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Description

tert-Butyl 4,5-difluoro-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. The presence of the tert-butyl group and fluorine atoms in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific applications .

Preparation Methods

The synthesis of tert-butyl 4,5-difluoro-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

tert-Butyl 4,5-difluoro-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 4,5-difluoro-1H-indole-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of fluorescent probes and imaging agents due to its unique photophysical properties.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate and in drug discovery programs targeting various diseases.

    Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4,5-difluoro-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

tert-Butyl 4,5-difluoro-1H-indole-1-carboxylate can be compared with other indole derivatives, such as:

    tert-Butyl 4,5-dimethyl-1H-indole-1-carboxylate: Similar structure but with methyl groups instead of fluorine, leading to different chemical and biological properties.

    tert-Butyl 4,5-dichloro-1H-indole-1-carboxylate: Chlorine atoms instead of fluorine, resulting in altered reactivity and applications.

    tert-Butyl 4,5-dibromo-1H-indole-1-carboxylate: Bromine atoms instead of fluorine, affecting the compound’s stability and interactions.

The uniqueness of this compound lies in the presence of fluorine atoms, which impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

tert-butyl 4,5-difluoroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2NO2/c1-13(2,3)18-12(17)16-7-6-8-10(16)5-4-9(14)11(8)15/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXYZDFTGXUACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745337
Record name tert-Butyl 4,5-difluoro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346809-17-3
Record name tert-Butyl 4,5-difluoro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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